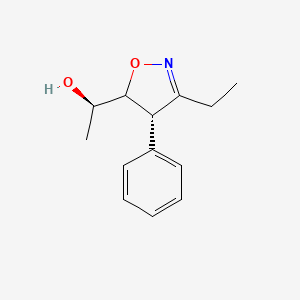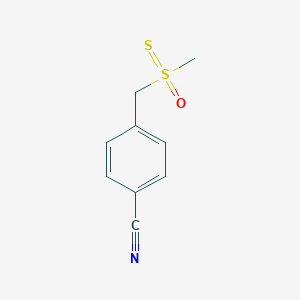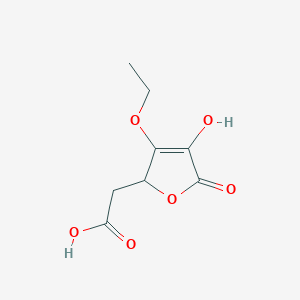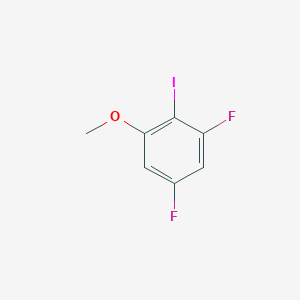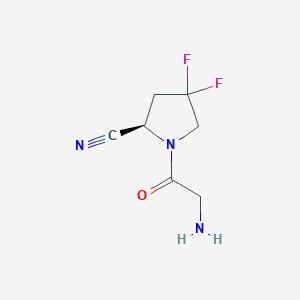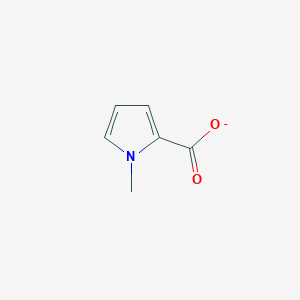![molecular formula C9H8BrNO B12867920 2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
2-Bromo-7-ethylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate brominated precursor. One common method is the condensation of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazolines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-7-ethylbenzo[d]oxazole or 2-thio-7-ethylbenzo[d]oxazole.
Oxidation: Formation of 2-bromo-7-carboxybenzo[d]oxazole.
Reduction: Formation of 2-bromo-7-ethylbenzoxazoline.
Aplicaciones Científicas De Investigación
2-Bromo-7-ethylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological systems.
Material Science: It is employed in the development of fluorescent dyes and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzoxazole ring can interact with hydrophobic pockets in receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-7-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-7-ethylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-7-ethylbenzoxazoline: Reduced form of 2-Bromo-7-ethylbenzo[d]oxazole.
Uniqueness
This compound is unique due to the presence of both bromine and ethyl groups, which confer specific reactivity and biological activity. The bromine atom enhances its ability to form halogen bonds, while the ethyl group provides hydrophobic interactions, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H8BrNO |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
2-bromo-7-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3 |
Clave InChI |
VTJAMEZEONCLFR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)N=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


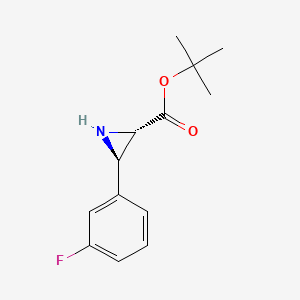
![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
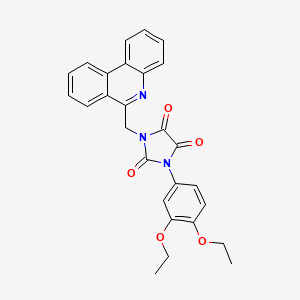
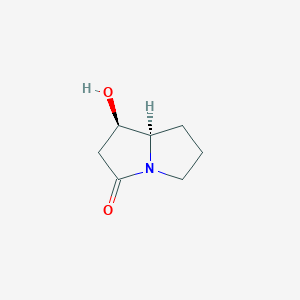

![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)
